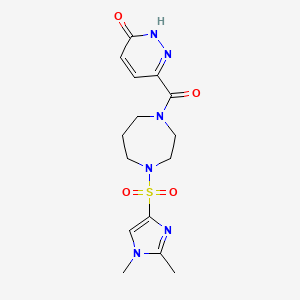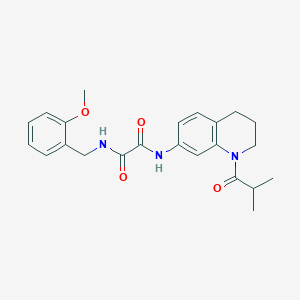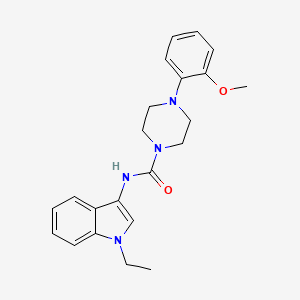
N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide, also known as EIP or EIP-1, is a small molecule that has been studied for its potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 is not fully understood, but studies have suggested that it may work through multiple pathways. One proposed mechanism is that N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 inhibits the activity of certain enzymes involved in cancer cell growth and survival. Another proposed mechanism is that N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 can activate the immune system to target cancer cells. N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has also been shown to inhibit the activity of certain proteins involved in neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has various biochemical and physiological effects. In cancer cells, N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has been shown to inhibit the activity of certain enzymes involved in cell growth and survival, leading to apoptosis. N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has also been shown to activate the immune system to target cancer cells. In neurodegenerative diseases, N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has been shown to inhibit the activity of certain proteins involved in disease progression. N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has also been shown to have anti-inflammatory effects and to modulate the immune system, making it a potential candidate for other disease models. However, one limitation of using N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 in various disease models.
Direcciones Futuras
There are several future directions for research on N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 in animal models and clinical trials. Another area of interest is the mechanism of action of N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1, as further understanding of its pathways could lead to the development of more targeted therapies. Additionally, studies could investigate the potential of N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 as an anti-inflammatory agent and its effects on the immune system in other disease models.
Métodos De Síntesis
N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 can be synthesized through a multi-step process starting with the reaction of 2-methoxybenzaldehyde and ethyl indole-3-carboxylate to form 1-(2-methoxyphenyl)-2-(1H-indol-3-yl)ethanone. This intermediate is then reacted with piperazine and 2-chloro-N-(2-methylphenyl)acetamide to form N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1. The final product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has been studied for its potential in various scientific research applications. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(1-ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide-1 has been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.
Propiedades
IUPAC Name |
N-(1-ethylindol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-3-24-16-18(17-8-4-5-9-19(17)24)23-22(27)26-14-12-25(13-15-26)20-10-6-7-11-21(20)28-2/h4-11,16H,3,12-15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDIPWHWWMLACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

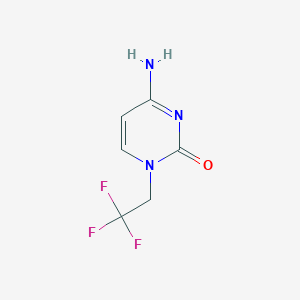
![5-Methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol](/img/structure/B2852046.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2852048.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2852049.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2852052.png)
![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2852053.png)
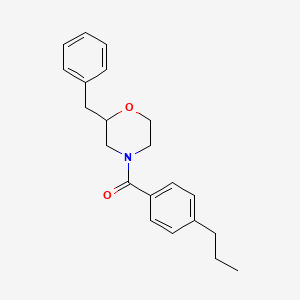
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2852055.png)
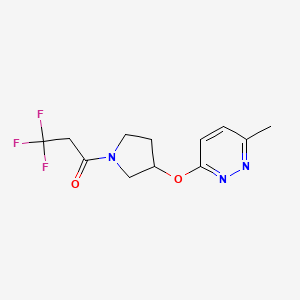

![N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2852059.png)
